

An In-Depth Technical Guide to 5-O-Methylvisammioside: Discovery and History

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Compound of Interest

Compound Name: 5-O-Methylvisammioside
(Standard)

Cat. No.: B15597146

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Methylvisammioside, a naturally occurring chromone glycoside, has garnered significant interest in the scientific community for its diverse pharmacological activities. First isolated in 1982 from the roots of *Saposhnikovia divaricata* (Turcz.) Schischk., this compound has been a subject of phytochemical and biological investigations. This technical guide provides a comprehensive overview of the discovery, history, and characterization of 5-O-Methylvisammioside, including detailed experimental protocols, quantitative data, and an exploration of its known biological functions.

Introduction

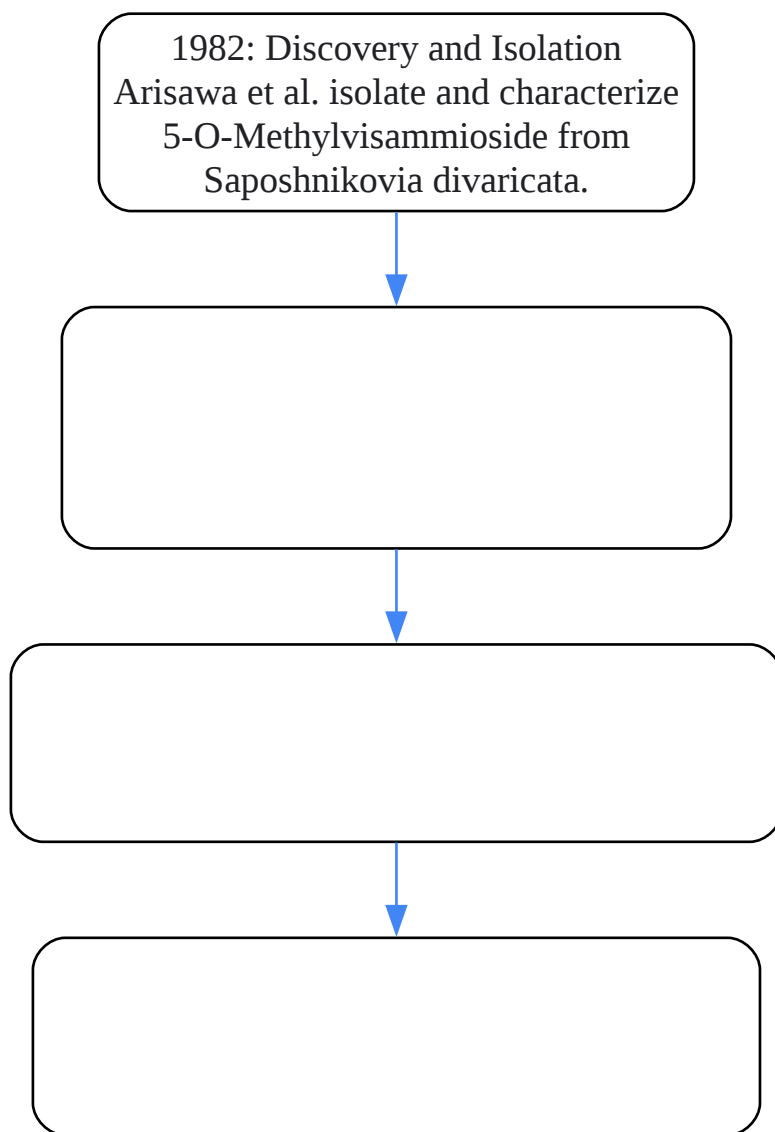
5-O-Methylvisammioside (CAS No. 84272-85-5) is a chromone derivative belonging to a class of phenolic compounds widespread in the plant kingdom. Its chemical structure features a chromone core linked to a glucose moiety. The primary natural source of this compound is the root of *Saposhnikovia divaricata*, a perennial herb used in traditional Chinese medicine, where it is known as "Fangfeng". It has also been reported in *Ophryosporus axilliflorus*. Initial reports highlighted its analgesic, antipyretic, anti-inflammatory, and anti-platelet aggregation effects. Subsequent research has further elucidated its biological activities, including cytotoxic and anti-inflammatory properties at the molecular level. This guide aims to consolidate the existing

scientific knowledge on 5-O-Methylvisammioside to serve as a valuable resource for researchers and professionals in drug discovery and development.

Discovery and History

The initial discovery and isolation of 5-O-Methylvisammioside were reported in 1982 by a team of Japanese researchers led by Morio Arisawa. Their work, focused on the chemical constituents of *Saposhnikovia divaricata* (Turcz.) Schischk., led to the identification of this novel chromone glycoside. The structure of 5-O-Methylvisammioside was elucidated through meticulous spectroscopic analysis, primarily using ^1H -NMR and ^{13}C -NMR, and chemical degradation studies.

The timeline below highlights the key milestones in the discovery and subsequent research on 5-O-Methylvisammioside.



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Caption: Key milestones in the research history of 5-O-Methylvisammioside.

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₂ H ₂₈ O ₁₀
Molecular Weight	452.45 g/mol
CAS Number	84272-85-5
Appearance	White to off-white solid
Purity (typical)	>98% (HPLC)

Spectroscopic Data for Structure Elucidation

The structural confirmation of 5-O-Methylvisammioside relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR data as reported in the original discovery paper by Arisawa et al. (1982).

Table 1: ¹H-NMR Spectral Data (in C₅D₅N)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	2.08	m	
H-4	4.72	m	
H-6	6.18	s	
H-8	7.25	s	
5-OCH ₃	3.82	s	
7-CH ₃	2.38	s	
H-2'	3.25	dd	9.0, 1.5
H-3'	3.45	dd	9.0, 1.5
H-4'	5.30	t	9.0
2'-CH ₃ (a)	1.45	s	
2'-CH ₃ (b)	1.55	s	
H-1'' (anomeric)	5.15	d	7.5
H-2''	4.10	dd	9.0, 7.5
H-3''	4.30	t	9.0
H-4''	4.35	t	9.0
H-5''	4.00	m	
H-6''a	4.40	dd	
H-6''b	4.55	dd	

Table 2: ¹³C-NMR Spectral Data (in C₅D₅N)

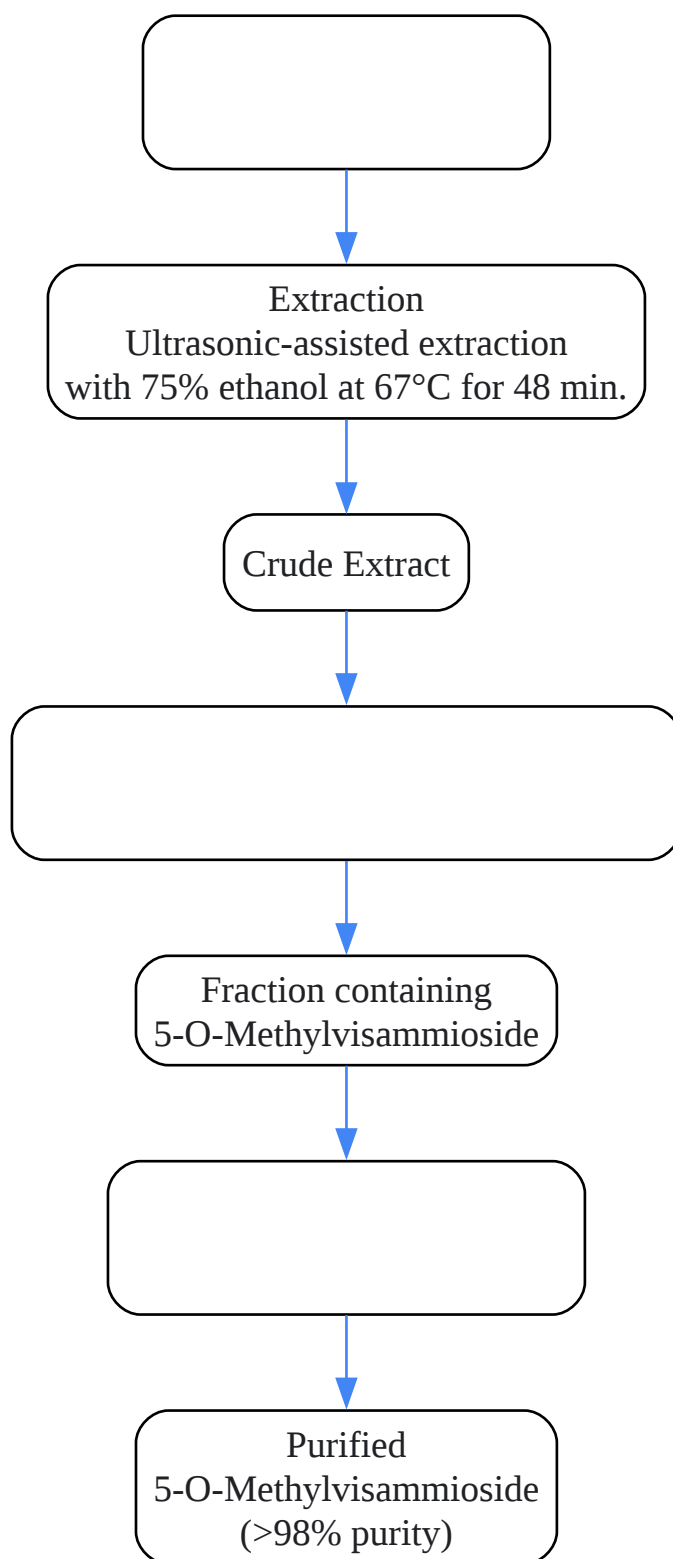
Carbon	Chemical Shift (δ , ppm)
C-2	162.1
C-3	112.9
C-4	165.7
C-4a	106.8
C-5	158.8
C-6	94.6
C-7	156.4
C-8	98.6
C-8a	105.1
5-OCH ₃	55.7
7-CH ₃	20.9
C-2'	28.9
C-3'	89.9
C-4'	78.1
2'-CH ₃ (a)	24.8
2'-CH ₃ (b)	26.5
C-1''	101.9
C-2''	74.9
C-3''	78.1
C-4''	71.5
C-5''	78.5
C-6''	62.7

Note: The numbering of the carbon and proton atoms corresponds to the standard nomenclature for chromone glycosides.

Experimental Protocols

Isolation and Purification

The following is a general workflow for the isolation and purification of 5-O-Methylvisammioside from *Saposhnikovia divaricata* roots.



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Caption: General workflow for the isolation of 5-O-Methylvisammioside.

A detailed protocol for ultrasonic-assisted extraction (UAE) involves:

- **Sample Preparation:** Pulverize the dried roots of *S. divaricata* to a fine powder.
- **Extraction:** Suspend the powdered root material in 75% ethanol.
- **Ultrasonication:** Subject the suspension to ultrasonic irradiation at a controlled temperature of 67°C for 48 minutes.
- **Filtration and Concentration:** Filter the extract and concentrate it under reduced pressure to yield the crude extract.

For purification, a two-step chromatographic process is effective:

- **Macroporous Resin Chromatography:**
 - **Resin:** HPD-300 macroporous adsorbent resin.
 - **Loading:** Dissolve the crude extract in water and load it onto the pre-equilibrated column.
 - **Elution:** Elute with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80% ethanol).
 - **Fraction Collection:** Collect fractions and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing 5-O-Methylvisammioside.
- **Preparative High-Performance Liquid Chromatography (Prep-HPLC):**
 - **Column:** A reversed-phase C18 column.
 - **Mobile Phase:** A gradient of methanol in water.
 - **Detection:** UV detection at a suitable wavelength (e.g., 254 nm).
 - **Purification:** Pool the fractions containing the target compound and evaporate the solvent to obtain pure 5-O-Methylvisammioside.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of 5-O-Methylvisammioside against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Seed human cancer cells (e.g., PC-3, SK-OV-3, H460) in 96-well plates at an appropriate density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of 5-O-Methylvisammioside (typically in a range from 1 to 100 μ M) for a specified period (e.g., 48 or 72 hours).
- **MTT Incubation:** Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
- **Formazan Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC_{50} value (the concentration of the compound that inhibits cell growth by 50%).

Biological Activities

5-O-Methylvisammioside has been reported to exhibit a range of biological activities. The following sections and tables summarize the key findings.

Cytotoxic Activity

Recent studies have demonstrated the cytotoxic potential of 5-O-Methylvisammioside against several human cancer cell lines.

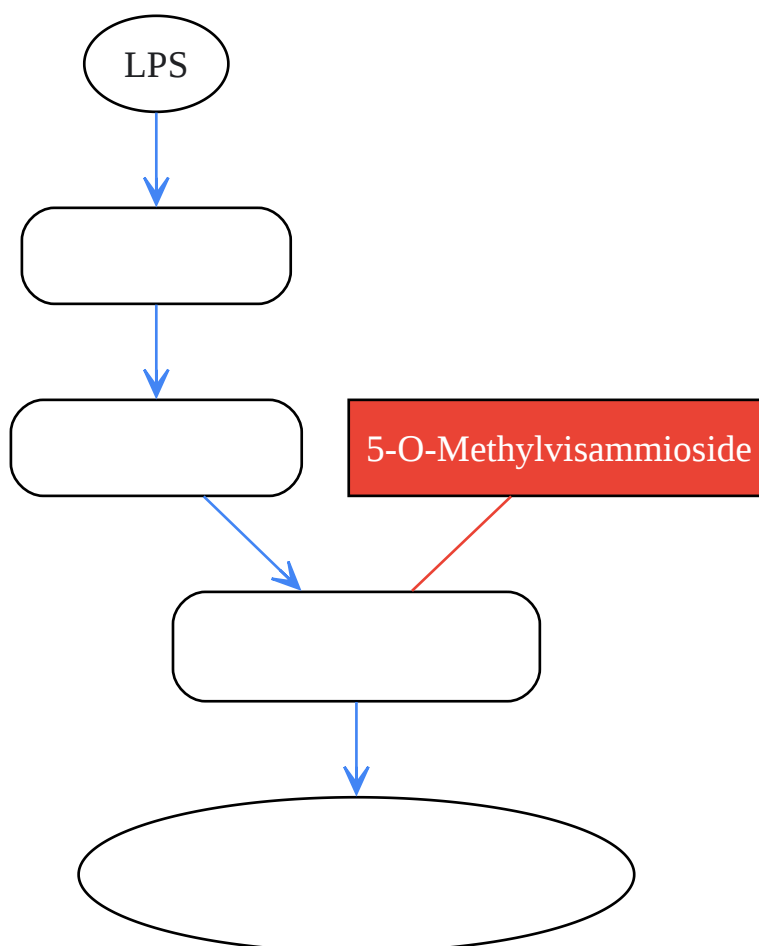
Table 3: Cytotoxic Activity of 5-O-Methylvisammioside (IC_{50} values)

Cell Line	Cancer Type	IC ₅₀ (μM)
PC-3	Prostate Cancer	48.54 ± 0.80
SK-OV-3	Ovarian Cancer	> 100
H460	Lung Cancer	94.25 ± 1.45

Anti-inflammatory Activity

5-O-Methylvisammioside has been shown to possess anti-inflammatory properties. It significantly suppresses the production of pro-inflammatory mediators such as prostaglandin E₂ (PGE₂) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This effect is mediated through the transcriptional inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

The signaling pathway for the anti-inflammatory action is illustrated below.



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Caption: Inhibition of inflammatory pathways by 5-O-Methylvisammioside.

Analgesic and Antipyretic Activities

While early reports suggested analgesic and antipyretic effects, a 2017 study investigating the pharmacological activities of several chromones from *S. divaricata* found that 5-O-Methylvisammioside (referred to as GML in the study) did not show significant antipyretic effects in a dinitrophenol-induced fever model in rats at the tested doses. Further quantitative studies are required to fully elucidate its analgesic potential.

Conclusion

5-O-Methylvisammioside, since its discovery in 1982, has emerged as a promising natural product with multifaceted biological activities. Its well-defined chemical structure, established through detailed spectroscopic analysis, provides a solid foundation for further research. The development of optimized extraction and purification protocols has made this compound more accessible for in-depth pharmacological studies. While its anti-inflammatory and cytotoxic properties are increasingly being understood at a mechanistic level, further investigations are warranted to explore its full therapeutic potential, particularly concerning its analgesic and other reported activities. This technical guide serves as a comprehensive resource to facilitate and inspire future research and development efforts centered on this intriguing chromone glycoside.

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